molecular formula C14H16ClN3O2S B8726096 2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine

2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine

Cat. No. B8726096
M. Wt: 325.8 g/mol
InChI Key: QAPKHTXXRUBGMO-UHFFFAOYSA-N
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Patent
US09273077B2

Procedure details

To a suspension of NaH (60% dispersion in mineral oil, 40.0 mg, 1.00 mmol) in 2 mL of DMF at room temperature was added 1-amino-2-(isopropylsulphonyl)benzene (0.20 g, 1.0 mmol) as a solid in 3 portions. After 30 minutes of stirring at room temperature, 2,4-dichloro-5-methylpyrimidine (0.17 g, 1.0 mmol) was added as a solution in 1 mL DMF. The reaction mixture stirred for 3 h at room temperature. The reaction was quenched with saturated sodium bicarbonate solution and the solution extracted ethyl acetate. The organic layers were combined, washed with saturated sodium chloride solution, dried with sodium sulfate, filtered and concentrated. The crude residue was purified by silica gel chromatography (0-30% ethyl acetate:heptane) to afford the desired compound as an off-white solid (78 mg, 24% yield). MS/ES+: m/z=326.
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
24%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([CH:13]([CH3:15])[CH3:14])(=[O:12])=[O:11].[Cl:16][C:17]1[N:22]=[C:21](Cl)[C:20]([CH3:24])=[CH:19][N:18]=1>CN(C=O)C>[Cl:16][C:17]1[N:22]=[C:21]([NH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[S:10]([CH:13]([CH3:15])[CH3:14])(=[O:12])=[O:11])[C:20]([CH3:24])=[CH:19][N:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S(=O)(=O)C(C)C
Step Three
Name
Quantity
0.17 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 30 minutes of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture stirred for 3 h at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
the solution extracted ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography (0-30% ethyl acetate:heptane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC1=C(C=CC=C1)S(=O)(=O)C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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